1,1'-[{[1-(2-Nitrophenyl)but-3-en-1-yl]oxy}(phenyl)methylene]bis(4-methoxybenzene)
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Overview
Description
1,1’-[{[1-(2-Nitrophenyl)but-3-en-1-yl]oxy}(phenyl)methylene]bis(4-methoxybenzene) is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a butenyl chain, and methoxybenzene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[{[1-(2-Nitrophenyl)but-3-en-1-yl]oxy}(phenyl)methylene]bis(4-methoxybenzene) typically involves multiple steps. One common route starts with the preparation of 4-(2-nitrophenyl)but-3-en-2-one, which is then reacted with other intermediates to form the final compound . The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-[{[1-(2-Nitrophenyl)but-3-en-1-yl]oxy}(phenyl)methylene]bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,1’-[{[1-(2-Nitrophenyl)but-3-en-1-yl]oxy}(phenyl)methylene]bis(4-methoxybenzene) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1,1’-[{[1-(2-Nitrophenyl)but-3-en-1-yl]oxy}(phenyl)methylene]bis(4-methoxybenzene) involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methoxybenzene units can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Nitrophenyl)but-3-en-2-one: Shares the nitrophenyl and butenyl structure but lacks the methoxybenzene units.
1,3,5-Tris(4-nitrophenyl)benzene: Contains multiple nitrophenyl groups but differs in the overall structure and functional groups.
Uniqueness
1,1’-[{[1-(2-Nitrophenyl)but-3-en-1-yl]oxy}(phenyl)methylene]bis(4-methoxybenzene) is unique due to its combination of nitrophenyl, butenyl, and methoxybenzene units. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
194221-58-4 |
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Molecular Formula |
C31H29NO5 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
1-[1-[bis(4-methoxyphenyl)-phenylmethoxy]but-3-enyl]-2-nitrobenzene |
InChI |
InChI=1S/C31H29NO5/c1-4-10-30(28-13-8-9-14-29(28)32(33)34)37-31(23-11-6-5-7-12-23,24-15-19-26(35-2)20-16-24)25-17-21-27(36-3)22-18-25/h4-9,11-22,30H,1,10H2,2-3H3 |
InChI Key |
RMMAKPKFOLOVFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC(CC=C)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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